molecular formula C10H18O5 B3425159 Diethylene glycol diglycidyl ether CAS No. 39443-66-8

Diethylene glycol diglycidyl ether

Cat. No.: B3425159
CAS No.: 39443-66-8
M. Wt: 218.25 g/mol
InChI Key: SEFYJVFBMNOLBK-UHFFFAOYSA-N
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Description

Diethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two oxirane (epoxy) groups, making it a versatile chemical used primarily as a reactive diluent for epoxy resins. The compound’s chemical formula is C10H18O5, and it is known for its ability to reduce the viscosity of epoxy resins, enhancing their application properties .

Mechanism of Action

Target of Action

Diethylene glycol diglycidyl ether (DEGDGE) is an organic chemical in the glycidyl ether family . The primary targets of DEGDGE are epoxy resins, where it acts as a reactive diluent and flexibilizer . The oxirane functionality of DEGDGE makes it useful for this purpose .

Mode of Action

DEGDGE interacts with epoxy resins by reducing their viscosity . This is achieved through the molecule’s two oxirane functionalities .

Biochemical Pathways

It is known that degdge is used to modify and reduce the viscosity of epoxy resins . This suggests that it may interact with the chemical pathways involved in the formation and curing of these resins.

Pharmacokinetics

It is known that degdge is a reactive diluent for epoxy resins , suggesting that it may be rapidly absorbed and distributed within these materials.

Result of Action

The primary result of DEGDGE’s action is the reduction of viscosity in epoxy resins . This modification can affect the mechanical properties and microstructure of the resins . DEGDGE-modified epoxy resins can be further formulated into coatings, adhesives, sealants, and elastomers .

Action Environment

The action of DEGDGE can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the reaction of DEGDGE with epoxy resins is exothermic , suggesting that it may be influenced by temperature. Additionally, the presence of a Lewis acid catalyst is required for the manufacture of DEGDGE , indicating that the presence of certain chemicals can influence its action.

Biochemical Analysis

Biochemical Properties

Diethylene glycol diglycidyl ether plays a significant role in biochemical reactions due to its reactive oxirane groups. These groups can interact with various biomolecules, including enzymes and proteins. The compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. For instance, this compound can react with the amino groups of lysine residues in proteins, altering their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity, which in turn affects downstream signaling pathways. Additionally, this compound can induce oxidative stress in cells, leading to alterations in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The oxirane groups of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, this compound can inhibit enzymes involved in DNA repair, leading to increased DNA damage and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant toxicity, including damage to the liver, kidneys, and other organs. The compound’s toxic effects are dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other extracellular components .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular compartments and organelles. The compound can be directed to specific subcellular locations through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The compound’s subcellular localization can influence its activity and function, affecting overall cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol diglycidyl ether is synthesized through a multi-step process involving the reaction of diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of epichlorohydrin to diethylene glycol in a reactor. The exothermic reaction is carefully managed to maintain optimal temperatures and prevent runaway reactions. The final product is purified, and quality control tests, such as measuring the epoxy equivalent weight, are conducted to ensure the desired properties .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol diglycidyl ether undergoes various chemical reactions, primarily due to its reactive oxirane groups. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylene glycol diglycidyl ether finds extensive applications in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: Diethylene glycol diglycidyl ether is unique due to its balance of reactivity and flexibility. The presence of two oxirane groups allows for efficient cross-linking, while the diethylene glycol backbone provides flexibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane
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InChI

InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SEFYJVFBMNOLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O5
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Related CAS

35004-91-2
Record name Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID70960086
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane)
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Molecular Weight

218.25 g/mol
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Physical Description

LIQUID.
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Vapor Density

Relative vapor density (air = 1): 7.5
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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CAS No.

4206-61-5, 39443-66-8
Record name Diethylene glycol diglycidyl ether
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Record name Diethylene glycol diglycidyl ether
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Record name Diethylene glycol diglycidyl ether
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Record name Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl)
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Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane)
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Record name 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane
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Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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